molecular formula C12H24N2O3 B13285680 tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate

tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate

Cat. No.: B13285680
M. Wt: 244.33 g/mol
InChI Key: NJZGEJYKJAUOGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is a carbamate-protected amine derivative characterized by a branched alkyl chain and a carbamoyl group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for introducing sterically hindered amine functionalities. Its tert-butyloxycarbonyl (Boc) group provides temporary protection for amines during multi-step syntheses, enabling selective reactivity in complex molecular architectures.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-(3-carbamoyl-2-methylpentan-3-yl)carbamate

InChI

InChI=1S/C12H24N2O3/c1-7-12(8(2)3,9(13)15)14-10(16)17-11(4,5)6/h8H,7H2,1-6H3,(H2,13,15)(H,14,16)

InChI Key

NJZGEJYKJAUOGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method includes the use of tert-butyl carbamate and a suitable alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of enzyme inhibitors and other bioactive compounds.

Medicine: In medicinal chemistry, it is utilized in the design and synthesis of drug candidates. The stability and reactivity of the carbamate group make it a valuable building block for developing new therapeutic agents.

Industry: Industrially, this compound is employed in the production of polymers, coatings, and adhesives. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often utilized in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituents/Functional Groups Key Structural Features
This compound Carbamoyl, ethyl, methylpropyl Branched alkyl chain with carbamoyl; Boc-protected amine
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxy Aromatic biphenyl group; hydroxyl group for hydrogen bonding
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Chloro, dioxonaphthalene Electron-withdrawing chloro and dioxo groups; conjugated naphthalene system
tert-Butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate 2-amino-1,3-thiazole, dimethylpropyl Thiazole heterocycle; chiral center with stereospecific amino group

Physicochemical and Functional Comparisons

Reactivity and Stability :

  • The target compound ’s carbamoyl group enhances hydrogen-bonding capacity compared to the hydroxyl group in the biphenyl analog . However, the latter’s aromaticity may improve crystallinity, as suggested by crystallographic software data (e.g., SHELX ).
  • The chloro-dioxonaphthalene derivative exhibits reduced stability under basic conditions due to electron-deficient aromatic systems, contrasting with the target compound’s alkyl-dominated stability.

The target compound lacks such inherent bioactivity but serves as a synthetic precursor.

Research Findings and Limitations

  • Crystallographic Utility : The biphenyl analog has been instrumental in crystallographic studies using programs like SHELX and ORTEP-III , but its lack of hazardous properties limits its use in stress-testing safety protocols.
  • Synthetic Challenges : The chloro-dioxonaphthalene derivative ’s NMR data (e.g., 179.24 ppm , likely a carbonyl signal) highlights its complex electronic environment, complicating purification.
  • Biological Screening : While the thiazole analog is discontinued commercially, its structural blueprint remains valuable for designing bioactive molecules.

Biological Activity

Tert-butyl N-(1-carbamoyl-1-ethyl-2-methylpropyl)carbamate is a compound belonging to the carbamate class, known for its diverse biological activities and applications in research. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₂₃N₂O₂
  • Molecular Weight : 244.3 g/mol
  • Classification : Carbamate derivative

The compound features a tert-butyl group attached to a nitrogen atom that is linked to a carbamoyl group, which in turn connects to an ethyl and a 2-methylpropyl group. This structural configuration contributes to its biological properties, particularly its ability to disrupt cellular membranes in target organisms .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It disrupts the integrity of cellular membranes in bacteria and fungi, leading to cell death. This property makes it a candidate for further exploration in therapeutic applications against microbial infections .

The mechanism by which this compound exerts its biological effects involves:

  • Membrane Disruption : The compound interacts with lipid bilayers, causing leakage of cellular contents.
  • Inhibition of Growth : Studies have shown that it can inhibit the growth of various microbial strains by compromising their structural integrity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of tert-butyl isocyanate with appropriate amines or amino acids under controlled conditions. The following table summarizes one common synthetic route:

StepReagentsConditionsYield
1Tert-butyl isocyanate + Ethyl amine + 2-Methylpropyl amineReflux in organic solvent85%
2Purification via recrystallization--

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

  • Bacterial Strains Tested : E. coli, S. aureus
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 50 µg/mL
    • S. aureus: 30 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent in clinical settings .

Research on Peptide Synthesis

In addition to its antimicrobial properties, this compound has been explored as a protecting group in peptide synthesis. Its stability enhances the reactivity of amino acids during synthesis, making it valuable in organic chemistry .

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